molecular formula C22H25N3O2S B3237928 3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396799-80-6

3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B3237928
CAS RN: 1396799-80-6
M. Wt: 395.5
InChI Key: CYMQIFFPQGMZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and properties that make it a promising candidate for developing new drugs.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has been shown to have various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea in lab experiments is its unique chemical structure and properties. This compound can be easily synthesized and purified, making it an ideal candidate for developing new drugs. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which makes it challenging to design experiments that can fully explore its potential therapeutic applications.

Future Directions

There are several future directions for research involving 3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea. One direction is to further investigate its potential therapeutic applications in treating various diseases such as cancer, diabetes, and neurological disorders. Another direction is to explore its mechanism of action to gain a better understanding of how this compound interacts with specific receptors in the body. Additionally, future research can focus on developing new drugs based on the chemical structure and properties of 3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea.

Scientific Research Applications

3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has shown promising results in various scientific research studies. This compound has been studied for its potential therapeutic applications in treating various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-20-8-6-18(7-9-20)10-13-24-22(26)25(14-11-21-5-3-15-28-21)17-19-4-2-12-23-16-19/h2-9,12,15-16H,10-11,13-14,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQIFFPQGMZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenethyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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